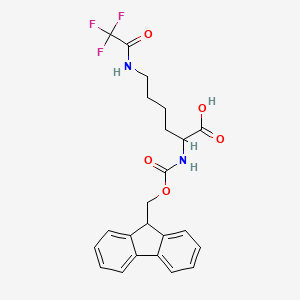
N|A-Fmoc-N|A-trifluoroacetyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is a derivative of L-lysine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group at the alpha position and a trifluoroacetyl group at the epsilon position of the lysine molecule. It is primarily used in peptide synthesis due to its ability to protect the amino group during the synthesis process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine involves multiple steps. Initially, L-lysine is protected at the alpha position using the Fmoc group. This is typically achieved by reacting L-lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The epsilon amino group is then protected by introducing the trifluoroacetyl group using trifluoroacetic anhydride (TFAA) under basic conditions .
Industrial Production Methods
Industrial production of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Nα-Fmoc-Nε-trifluoroacetyl-L-lysine undergoes several types of chemical reactions, including:
Hydrolysis: The trifluoroacetyl group can be selectively removed by aqueous basic hydrolysis.
Deprotection: The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Common Reagents and Conditions
Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and sodium bicarbonate.
Trifluoroacetyl Protection: Trifluoroacetic anhydride (TFAA) and a base.
Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Major Products Formed
Fmoc Deprotection: Removal of the Fmoc group yields the free amine.
Trifluoroacetyl Deprotection: Removal of the trifluoroacetyl group yields the free epsilon amino group.
Applications De Recherche Scientifique
Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is also used in the synthesis of synthetic organic polypeptides, which are useful for nonaqueous capillary electrophoresis (NACE) .
Mécanisme D'action
The mechanism of action of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the alpha amino group, preventing unwanted side reactions, while the trifluoroacetyl group protects the epsilon amino group . These protecting groups are selectively removed under specific conditions, allowing for the sequential addition of amino acids to form the desired peptide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nε-Trifluoroacetyl-L-lysine: Similar to Nα-Fmoc-Nε-trifluoroacetyl-L-lysine but lacks the Fmoc group.
Fmoc-Lys(Alloc)-OH: Contains an allyloxycarbonyl (Alloc) group instead of the trifluoroacetyl group.
Fmoc-Lys(Fmoc)-OH: Contains two Fmoc groups, one at the alpha position and one at the epsilon position.
Uniqueness
Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is unique due to the presence of both Fmoc and trifluoroacetyl protecting groups. This dual protection allows for greater flexibility and control during peptide synthesis, making it a valuable tool in the synthesis of complex peptides .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O5/c24-23(25,26)21(31)27-12-6-5-11-19(20(29)30)28-22(32)33-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,27,31)(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLMWTPNDXNXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,5-Dichloro-N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B13385573.png)
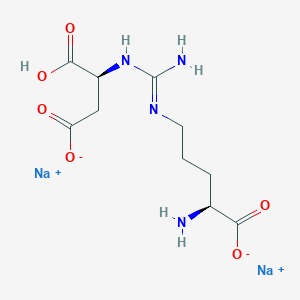
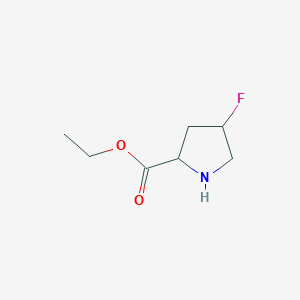
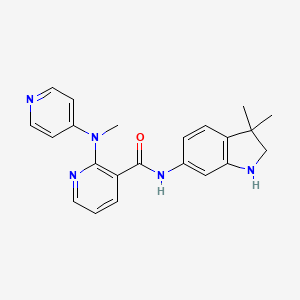
![2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13385602.png)

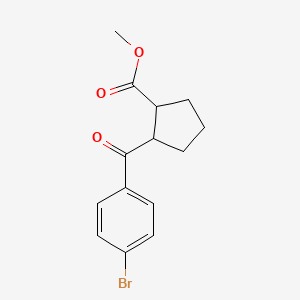
![5a-Methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one](/img/structure/B13385631.png)
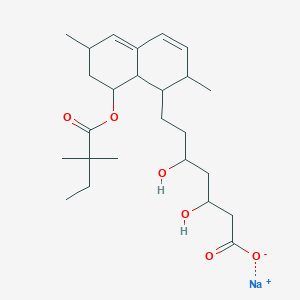
![Sodium;[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B13385647.png)
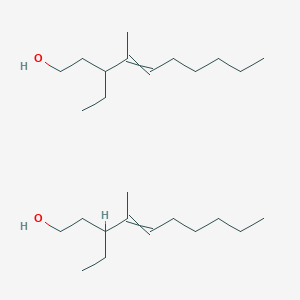
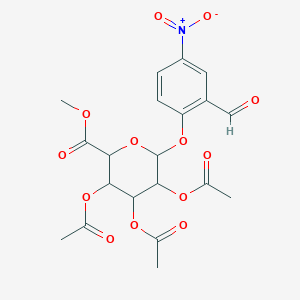
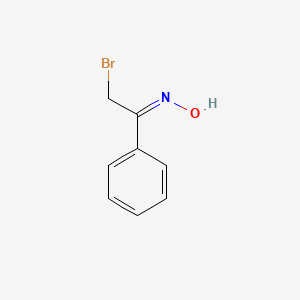
![2-[2-[8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-7-(hydroxymethyl)-4a,4b,7,10a-tetramethylspiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13385679.png)
